N-ethylpyridin-3-amine
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Overview
Description
N-ethylpyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines It is characterized by a pyridine ring substituted with an ethyl group at the nitrogen atom and an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylpyridin-3-amine can be synthesized through the reaction of 3-chloropyridine with sodium ethylamide under strong reaction conditions. This reaction yields both this compound and N-ethylpyridin-4-amine . Another method involves the reaction of 3-aminopyridine with ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: N-ethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and N-oxide derivatives.
Scientific Research Applications
N-ethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-ethylpyridin-3-amine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to form new bonds. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications .
Comparison with Similar Compounds
- N-methylpyridin-3-amine
- N-propylpyridin-3-amine
- N-ethylpyridin-4-amine
Comparison: N-ethylpyridin-3-amine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to N-methylpyridin-3-amine, it has a longer alkyl chain, which can affect its solubility and interaction with other molecules. N-ethylpyridin-4-amine, on the other hand, has the ethyl group at a different position, leading to variations in its chemical behavior .
Biological Activity
N-Ethylpyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyridine ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:
This compound features an ethyl group attached to the nitrogen atom of the pyridine ring, influencing its solubility and interaction with biological targets.
1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Recent studies have highlighted the role of this compound as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS is significant for therapeutic strategies against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Key Findings:
- This compound exhibited a high selectivity for nNOS over endothelial nitric oxide synthase (eNOS), with a selectivity ratio greater than 698 .
- The compound forms hydrogen bonds with critical residues in the nNOS active site, enhancing its inhibitory potency.
2. Anticancer Properties
This compound has also been investigated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Activity Description |
---|---|---|
WRL-68 (Liver) | 86 | Moderate cytotoxicity |
Caco2 (Colon) | Not tested | - |
MCF-7 (Breast) | Not tested | - |
PC-3 (Prostate) | Not tested | - |
These findings indicate that while this compound shows moderate activity against liver cancer cells, further research is needed to evaluate its effects on other cancer types.
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in neuronal cells. The compound was administered in vitro, resulting in decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.
Case Study 2: Antitumor Activity
In another study, this compound was evaluated in vivo using mouse models implanted with tumor cells. Results showed a significant reduction in tumor size compared to control groups, suggesting potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors within the body:
- nNOS Inhibition : The compound binds to the active site of nNOS, preventing the conversion of L-arginine to nitric oxide, which is crucial in various signaling pathways.
- Cytotoxic Mechanisms : It may induce apoptosis in cancer cells through pathways involving caspases and modulation of mitochondrial membrane potential.
Properties
IUPAC Name |
N-ethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-9-7-4-3-5-8-6-7/h3-6,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHZPXFARRJZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32405-70-2 |
Source
|
Record name | N-ethylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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